1-{3-[6-(trifluoromethyl)-2-pyridinyl]phenyl}ethanone
Overview
Description
1-{3-[6-(trifluoromethyl)-2-pyridinyl]phenyl}ethanone is a useful research compound. Its molecular formula is C14H10F3NO and its molecular weight is 265.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.07144843 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrophilic Trifluoromethylthiolation Reactions
2-Diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one, a compound related to the query, is not just a building block but also serves as an effective electrophilic trifluoromethylthiolation reagent under copper catalysis. This versatility facilitates the transformation of a broad set of substrates into corresponding trifluoromethylthio compounds, showcasing its utility in synthetic chemistry for introducing trifluoromethylthiol groups into molecules in good to high yields. This finding opens up new pathways for the synthesis of molecules with potential applications in materials science and pharmaceuticals (Huang et al., 2016).
Novel Synthesis Methods
Another study highlights a one-pot non-cyanide synthesis method for producing 1-(pyridin-2-yl)isoquinoline-3-carbonitrile by reacting 1-phenyl-2-[6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-yl]ethanone with 1,2-dehydrobenzene. This methodology represents a non-cyanide approach to synthesizing 3-cyanoisoquinolines, indicating the compound's role in facilitating safer, more environmentally friendly synthetic routes in organic chemistry (Kopchuk et al., 2017).
Antiviral Activity Research
The compound 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, which is structurally related to the query, has been used as a starting material for synthesizing heterocyclic compounds with evaluated cytotoxicity and antiviral activities. This application underscores the compound's potential in the development of new antiviral agents, contributing to the field of medicinal chemistry and pharmacology (Attaby et al., 2006).
Crystal Engineering and Supramolecular Assemblies
In crystal engineering, 1,2,4,5-benzenetetracarboxylic acid and related compounds have been utilized to synthesize and characterize supramolecular assemblies with potential applications in material science. These studies explore the interaction patterns and assembly mechanisms of complex structures, highlighting the compound's relevance in designing new materials with specific properties (Arora & Pedireddi, 2003).
Catalytic Behavior and Reactivity
The synthesis and characterization of iron and cobalt dichloride complexes bearing quinoxalinyl-iminopyridines, derived from 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, have demonstrated their catalytic behavior towards ethylene reactivity. This research contributes to the field of organometallic chemistry and catalysis, providing insights into the development of new catalysts for industrial applications (Sun et al., 2007).
Properties
IUPAC Name |
1-[3-[6-(trifluoromethyl)pyridin-2-yl]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9(19)10-4-2-5-11(8-10)12-6-3-7-13(18-12)14(15,16)17/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSRASSBLZGSFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=NC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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